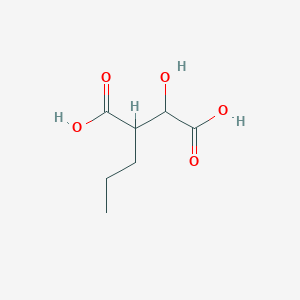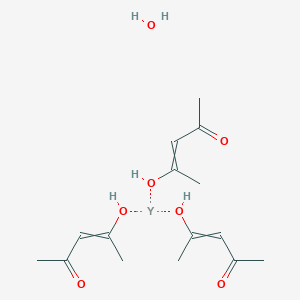
Yttrium(III) acetylacetonate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Yttrium(III) acetylacetonate hydrate is a coordination compound with the chemical formula Y(C₅H₇O₂)₃·xH₂O, where x can vary from 1 to 3 . This compound is known for its stability and versatility in various chemical processes. It is commonly used as a precursor in the synthesis of other yttrium-containing compounds and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Yttrium(III) acetylacetonate hydrate typically involves the reaction of yttrium salts with acetylacetone in the presence of a base. One common method is to dissolve yttrium chloride in water, followed by the addition of acetylacetone and a base such as ammonium hydroxide. The reaction mixture is then heated to promote the formation of the yttrium acetylacetonate complex, which precipitates out of the solution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. The compound is then purified through recrystallization and drying under vacuum .
Chemical Reactions Analysis
Types of Reactions
Yttrium(III) acetylacetonate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form yttrium oxide.
Reduction: It can be reduced to form lower oxidation state yttrium compounds.
Substitution: The acetylacetonate ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Typically involves heating in the presence of oxygen or air.
Reduction: Can be achieved using reducing agents such as hydrogen gas or metal hydrides.
Substitution: Requires the presence of other ligands and appropriate solvents to facilitate ligand exchange.
Major Products Formed
Yttrium oxide: Formed through oxidation.
Yttrium hydrides: Formed through reduction.
Various yttrium complexes: Formed through ligand substitution.
Scientific Research Applications
Yttrium(III) acetylacetonate hydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Yttrium(III) acetylacetonate hydrate involves its ability to form stable complexes with various ligands. The acetylacetonate ligands coordinate to the yttrium ion through their oxygen atoms, forming a chelate ring. This stability allows the compound to act as a precursor in various chemical reactions, facilitating the formation of yttrium-containing products .
Comparison with Similar Compounds
Similar Compounds
- Lanthanum(III) acetylacetonate hydrate
- Gadolinium(III) acetylacetonate hydrate
- Europium(III) acetylacetonate hydrate
- Erbium(III) acetylacetonate hydrate
Uniqueness
Yttrium(III) acetylacetonate hydrate is unique due to its specific coordination chemistry and stability. Unlike some other rare earth acetylacetonates, yttrium compounds are non-radioactive and have distinct electronic properties that make them suitable for a wide range of applications in materials science and technology .
Properties
CAS No. |
207801-29-4 |
|---|---|
Molecular Formula |
C15H26O7Y |
Molecular Weight |
407.27 g/mol |
IUPAC Name |
4-hydroxypent-3-en-2-one;yttrium;hydrate |
InChI |
InChI=1S/3C5H8O2.H2O.Y/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;1H2; |
InChI Key |
XTPGSXBDDAFYGV-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Y] |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O.[Y] |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.O.[Y] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


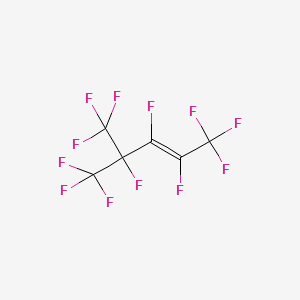

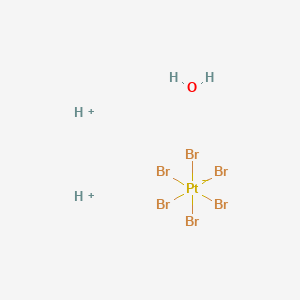
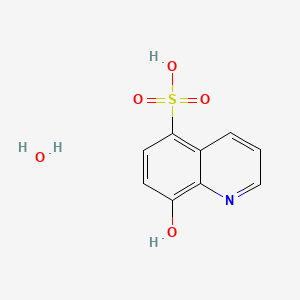

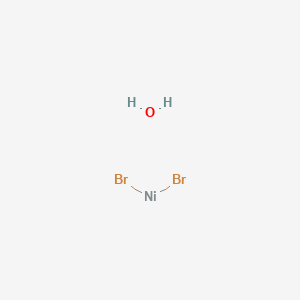
![Nickel(2+);6,15,24,33-tetraphenoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B3421034.png)
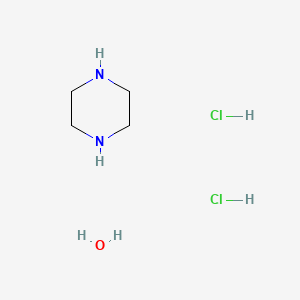

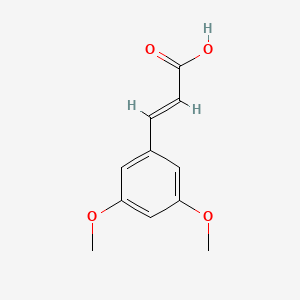
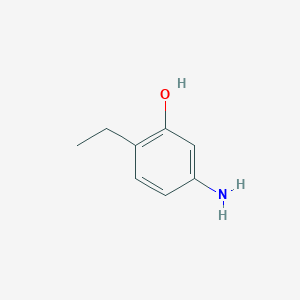

![N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-amine](/img/structure/B3421068.png)
